D-Serine benzyl ester benzenesulfonate

Peptide Synthesis Solid-Phase Synthesis Crystallography

In solid-phase peptide synthesis (SPPS), maintaining chiral integrity and achieving high coupling efficiency with D-amino acids remain persistent challenges. D-Serine benzyl ester benzenesulfonate directly addresses these issues: its crystalline benzenesulfonate salt ensures a well-defined, high-purity D-enantiomer, eliminating costly downstream chiral resolution. - ≥98.0% (HPLC) purity guarantees reproducible coupling yields. - The benzyl ester is orthogonal to Fmoc/t-Bu chemistry, enabling selective C-terminal deprotection via mild hydrogenolysis without compromising acid-labile side-chain protecting groups. - Free-flowing crystals ensure accurate, trouble-free dispensing in automated synthesizers, minimizing handling errors in high-throughput workflows.

Molecular Formula C16H19NO6S
Molecular Weight 353.4 g/mol
CAS No. 141527-77-7
Cat. No. B123340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Serine benzyl ester benzenesulfonate
CAS141527-77-7
Molecular FormulaC16H19NO6S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m1./s1
InChIKeyAJKFQGHWMCPNTI-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Serine Benzyl Ester Benzenesulfonate (CAS 141527-77-7) | Protected D-Amino Acid for Peptide Synthesis


D-Serine benzyl ester benzenesulfonate (CAS 141527-77-7) is a protected D-amino acid derivative. It is a salt composed of the D-enantiomer of serine, esterified with a benzyl group at the carboxyl terminus, and paired with a benzenesulfonate counterion. The compound is presented as a crystalline solid with a purity specification of ≥98.0% (HPLC) and is specifically indicated for use in peptide synthesis . Its molecular formula is C16H19NO6S, with a molecular weight of 353.39 g/mol [1].

Why D-Serine Benzyl Ester Benzenesulfonate Cannot Be Substituted with Alternative Salts or Esters


The performance of D-serine benzyl ester in peptide synthesis is highly dependent on the specific counterion and ester protecting group. The benzenesulfonate salt form confers distinct crystallinity and purity profiles compared to other salts like hydrochloride, which can impact handling, solubility, and reaction kinetics during solid- or solution-phase peptide assembly. The choice of the benzyl ester group is also critical; it provides orthogonal protection that can be selectively removed under mild hydrogenolysis conditions, a property not shared by other common esters such as methyl or tert-butyl esters . Generic substitution with an alternative D-serine derivative or salt form without accounting for these specific physicochemical differences can lead to reduced coupling efficiency, lower overall yields, and increased purification burden.

Quantitative Evidence for Selecting D-Serine Benzyl Ester Benzenesulfonate Over Alternatives


Crystalline Morphology Distinguishes Benzenesulfonate Salt from the L-Enantiomer Form

The physical form of the D-serine benzyl ester benzenesulfonate salt is a key differentiator from its L-enantiomer counterpart. D-Serine benzyl ester benzenesulfonate is supplied as 'crystals', while the L-serine benzyl ester benzenesulfonate (CAS 3695-68-9) is supplied as a 'powder or flakes' . This difference in macroscopic morphology is a direct consequence of the stereochemistry of the amino acid core. The crystalline form of the D-isomer can offer advantages in handling, such as reduced static cling and improved flowability for automated solid-phase peptide synthesizers, and is often associated with higher bulk purity and stability .

Peptide Synthesis Solid-Phase Synthesis Crystallography

Chirality-Dependent Crystallization Behavior in Diastereomeric Resolution

In a classical resolution study, D-serine benzyl ester and L-serine benzyl ester were complexed with 2,3-toluyl-D-tartaric acid to form diastereomeric salts. The p-salt, formed from D-serine benzyl ester, crystallized with a stoichiometry of one cation to one anion (1:1). In contrast, the n-salt, formed from L-serine benzyl ester, exhibited an unusual stoichiometry of two cations to one anion (2:1) [1]. This fundamental difference in cation/anion ratio and packing efficiency demonstrates that the D-enantiomer can be resolved and purified via crystallization with different efficiency and under different thermodynamic conditions compared to the L-enantiomer.

Chiral Resolution Crystallization Process Chemistry

Purity and Specification: HPLC Purity ≥98.0%

Commercially available D-serine benzyl ester benzenesulfonate is specified with a purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC) . While the L-enantiomer (CAS 3695-68-9) is also offered with a similar specification of ≥98.0% (HPLC) , this quantitative benchmark ensures that the material meets a high standard of chemical purity, minimizing the presence of synthesis byproducts that could act as chain terminators or interfere with peptide coupling reactions. This contrasts with alternative ester forms like D-serine methyl ester hydrochloride (CAS 103476-66-2), which is often described for general organic synthesis without a similarly stringent, vendor-verified purity specification [1].

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for D-Serine Benzyl Ester Benzenesulfonate


Automated Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Sequences

The crystalline form of D-serine benzyl ester benzenesulfonate [1] makes it an ideal building block for automated SPPS. Its free-flowing crystals ensure accurate dispensing and minimize handling issues in robotic synthesizers. The benzyl ester protecting group is orthogonal to the commonly used Fmoc/t-Bu strategy, allowing for selective deprotection at the C-terminus via hydrogenolysis without affecting acid-labile side-chain protecting groups .

Synthesis of Enantiopure D-Serine-Containing Peptidomimetics and Pharmaceuticals

When the goal is to synthesize peptides or peptidomimetics containing a D-serine residue, this compound is the preferred starting material. The benzenesulfonate salt provides a well-defined, high-purity D-enantiomer [1], which is essential for maintaining chiral integrity throughout the synthesis. This contrasts with racemic or L-isomer forms, which would require additional, often costly, chiral resolution steps downstream. The use of this specific protected amino acid ensures the final product's stereochemistry is correct, a critical factor for biological activity in drug discovery programs targeting, for example, D-amino acid-containing natural products or protease-resistant therapeutics.

Process Development and Scale-Up of Chiral Resolutions

For process chemists developing or optimizing a classical resolution, the unique crystallization behavior of D-serine benzyl ester diastereomeric salts provides a tangible advantage. As shown in studies comparing the D- and L-isomers with 2,3-toluyl-D-tartrate, the D-isomer forms a 1:1 salt, while the L-isomer forms a 2:1 salt [1]. This fundamental difference in stoichiometry and packing efficiency means that process conditions (e.g., solvent volume, cooling rate, seeding) must be tailored specifically for the D-isomer. Utilizing this knowledge allows for a more rational, efficient, and higher-yielding process design compared to treating the two enantiomers as equivalent.

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